molecular formula C10H9F3O3 B1333976 2-[3-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 836-35-1

2-[3-(Trifluoromethyl)phenoxy]propanoic acid

Cat. No.: B1333976
CAS No.: 836-35-1
M. Wt: 234.17 g/mol
InChI Key: DNJHPYCYAWQQGH-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]propanoic acid is an organic compound that belongs to the class of aryloxyphenoxypropionic acids These compounds are characterized by the presence of a phenoxy group attached to a propanoic acid moiety, with a trifluoromethyl group substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 3-(trifluoromethyl)phenol with an appropriate propanoic acid derivative. One common method is the esterification of 3-(trifluoromethyl)phenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods One approach is the direct fluorination of phenoxypropanoic acid derivatives using fluorinating agents such as trifluoromethyl iodide

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.

    Industry: In the agrochemical industry, it is used in the development of herbicides and pesticides due to its ability to disrupt specific biological processes in target organisms.

Comparison with Similar Compounds

2-[3-(Trifluoromethyl)phenoxy]propanoic acid can be compared with other aryloxyphenoxypropionic acids, such as:

    2-[4-(Trifluoromethyl)phenoxy]propanoic acid: Similar structure but with the trifluoromethyl group in the para position.

    2-[3-(Trifluoromethyl)phenoxy]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    2-[3-(Trifluoromethyl)phenoxy]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJHPYCYAWQQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395563
Record name 2-[3-(trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-35-1
Record name 2-[3-(trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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